Amythiamicin D

描述

isolated from Amycolatopsis

属性

IUPAC Name |

methyl 2-[21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H42N12O7S6/c1-17(2)30-41-51-26(15-67-41)39-48-23(12-64-39)33-20(8-9-21(46-33)38-52-27(16-65-38)43(61)62-7)37-49-25(14-63-37)35(59)47-22(10-28(56)44-6)40-55-32(19(5)68-40)36(60)54-31(18(3)4)42-50-24(13-66-42)34(58)45-11-29(57)53-30/h8-9,12-18,22,30-31H,10-11H2,1-7H3,(H,44,56)(H,45,58)(H,47,59)(H,53,57)(H,54,60) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKXFMGPQFBJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C(=O)OC)C8=NC(=CS8)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H42N12O7S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1031.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156620-46-1 | |

| Record name | Amythiamicin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156620461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Origin of Amythiamicin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amythiamicin D is a member of the thiopeptide class of antibiotics, a group of sulfur-rich, highly modified cyclic peptides with potent antimicrobial properties. This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing microorganism, and its biosynthesis. The document includes a compilation of its biological activity, detailed experimental protocols for its isolation, and a summary of its physicochemical properties. Visual diagrams are provided to illustrate key experimental workflows.

Discovery and Producing Organism

This compound, along with its congeners Amythiamicins A, B, and C, was first isolated from the fermentation broth of a bacterial strain designated MI481-42F4.[1] This strain was identified as belonging to the genus Amycolatopsis, a group of Actinobacteria known for their production of a wide array of secondary metabolites with diverse biological activities.[1][2][3][4] The producing organism, Amycolatopsis sp. MI481-42F4, is a Gram-positive bacterium.[1]

Table 1: Taxonomic Classification of the Producing Organism [2]

| Taxonomic Rank | Name |

| Domain | Bacteria |

| Phylum | Actinobacteria |

| Class | Actinomycetia |

| Order | Pseudonocardiales |

| Family | Pseudonocardiaceae |

| Genus | Amycolatopsis |

| Species | sp. |

| Strain | MI481-42F4 |

Physicochemical Properties

This compound is a macrocyclic peptide characterized by a complex structure containing multiple thiazole rings and a central pyridine core.[3][5][6] Its molecular formula is C43H42N12O7S6, with a molecular weight of 1031.2880 Da.[2] The detailed structure of this compound was elucidated through chemical degradation and extensive NMR spectral analyses.[6]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C43H42N12O7S6 | [2] |

| Molecular Weight | 1031.2880 Da | [2] |

| Accurate Mass | 1030.1624 Da | [2] |

| Appearance | White powder | |

| Solubility | Soluble in DMSO and methanol |

Biological Activity

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][3] Its mechanism of action involves the inhibition of bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[3][7] This mode of action is distinct from many other classes of antibiotics, making it a subject of interest for the development of new therapeutic agents.

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus NCTC | 0.1 | [7] |

| Staphylococcus aureus Mu50 (MRSA) | 0.2 | [7] |

| Listeria monocytogenes EGD | 0.4 | [7] |

| Bacillus subtilis | 0.05 | |

| Enterococcus faecalis | 12.5 |

Experimental Protocols

Fermentation of Amycolatopsis sp. MI481-42F4

The production of this compound is achieved through submerged fermentation of the Amycolatopsis sp. MI481-42F4 strain.

-

Seed Culture: A loopful of the strain from a slant culture is inoculated into a 100 mL flask containing 20 mL of seed medium (e.g., yeast extract-malt extract broth). The flask is incubated at 28°C for 48 hours on a rotary shaker.

-

Production Culture: The seed culture is then transferred into a 500 mL production flask containing 100 mL of a suitable production medium (e.g., a medium containing soluble starch, glucose, soybean meal, and inorganic salts). The production culture is incubated at 28°C for 96 hours with continuous agitation.

Isolation and Purification of this compound

The following protocol outlines the steps for extracting and purifying this compound from the fermentation broth.[1]

-

Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate. The organic layer containing the crude antibiotic mixture is collected.

-

Concentration: The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps for purification.

-

Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of chloroform and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel column are further purified by preparative reverse-phase HPLC (e.g., using a C18 column) with a mobile phase of acetonitrile and water to yield pure this compound.

-

Biosynthesis

The biosynthesis of thiopeptide antibiotics like this compound is a complex process involving a ribosomal peptide synthesis and post-translational modification (RiPP) pathway. While the specific gene cluster for this compound has not been fully detailed in the provided search results, the general pathway for thiopeptides is understood to involve:

-

Ribosomal synthesis of a precursor peptide: A ribosome synthesizes a linear peptide chain encoded by a structural gene. This precursor peptide consists of a leader peptide at the N-terminus and a core peptide that will be modified to form the final antibiotic.

-

Post-translational modifications: A series of enzymes encoded within the biosynthetic gene cluster modify the core peptide. These modifications include:

-

Thiazole formation: Cysteine residues within the core peptide are converted to thiazole rings.

-

Pyridine ring formation: A key step involves a hetero-Diels-Alder reaction to form the central pyridine core.[3][5]

-

Dehydrations and other modifications: Other amino acid residues may undergo dehydration and other enzymatic modifications.

-

-

Leader peptide cleavage: Finally, the leader peptide is cleaved off to release the mature, active antibiotic.

Visualizations

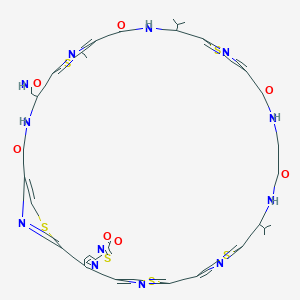

Figure 1: Experimental workflow for the fermentation, isolation, and purification of this compound.

References

- 1. Novel antibiotics, amythiamicins. I. Taxonomy, fermentation, isolation, physico-chemical properties, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. npatlas.org [npatlas.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total synthesis of the thiopeptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel antibiotics, amythiamicins. II. Structure elucidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and related thiopeptides as inhibitors of the bacterial elongation factor EF-Tu: modification of the amino acid at carbon atom C2 of ring C dramatically influences activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Characterization of Amythiamicin D

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The emergence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. The thiopeptide antibiotics, a class of sulfur-rich, highly modified cyclic peptides, represent a promising area of research due to their potent activity against various bacterial strains. This technical whitepaper details the discovery and isolation of Amythiamicin D, a unique polythiazole-containing thiopeptide produced by the actinomycete Amycolatopsis sp. MI481-42F4. We provide a comprehensive overview of the fermentation, extraction, and purification protocols, methods for structural elucidation, and a summary of its biological activity. This guide serves as a technical resource for researchers in natural product discovery and antibiotic development.

Discovery and Producing Microorganism

This compound is a member of the amythiamicin family of thiopeptide antibiotics, which were first isolated from the fermentation broth of Amycolatopsis sp. strain MI481-42F4[1][2]. The genus Amycolatopsis is a well-established source of medically significant secondary metabolites, including the glycopeptide vancomycin and the polyketide rifamycin[2]. The discovery of the amythiamicins highlighted the continued potential of this genus to produce novel antibiotic scaffolds[1]. Unlike many thiopeptides, the amythiamicins are notable for the absence of a dehydroalanine residue, contributing to their unique structural and biological profile[1].

Taxonomic studies of the producing strain confirmed its classification within the genus Amycolatopsis, which belongs to the family Pseudonocardiaceae. These are aerobic, Gram-positive, non-acid-fast actinomycetes, typically isolated from soil, and characterized by the presence of meso-diaminopimelic acid in their cell walls[2][3].

Fermentation and Production

While the specific fermentation parameters for Amycolatopsis sp. MI481-42F4 are not exhaustively detailed in the literature, a general protocol can be constructed based on methods used for other antibiotic-producing Amycolatopsis species[4][5][6]. Production of similar thiazolyl peptide antibiotics by Amycolatopsis sp. typically reaches its maximum level after 10 to 12 days of fermentation, with the majority of the bioactive compound found within the mycelial cake[6].

Experimental Protocol: Fermentation

-

Inoculum Preparation: A vegetative inoculum is prepared by transferring a culture of Amycolatopsis sp. MI481-42F4 from an agar plate (e.g., GYMG agar) into a seed culture medium. The seed culture is incubated aerobically at approximately 30°C for 48 hours on a rotary shaker (e.g., 220 rpm)[5].

-

Production Fermentation: The seed culture is then used to inoculate a larger production-scale fermenter containing a suitable fermentation medium. The fermentation is carried out for 10-12 days at 30°C with controlled aeration and agitation to ensure sufficient oxygen supply for secondary metabolite production[5][6].

-

Harvesting: Upon completion of the fermentation cycle, the entire broth is harvested. The mycelial cake is separated from the supernatant via centrifugation or filtration, as this fraction contains the bulk of the this compound[6].

Isolation and Purification

The isolation of this compound from the fermentation harvest involves a multi-step process of extraction and chromatographic purification. The strategy focuses on separating the target compound from other metabolites and media components based on its physicochemical properties.

Experimental Protocol: Isolation and Purification

-

Extraction: The harvested mycelial cake is subjected to solvent extraction, typically using a polar organic solvent mixture such as methanol or ethyl acetate, to draw out the secondary metabolites. The resulting organic extract is then concentrated under reduced pressure to yield a crude extract.

-

Initial Chromatographic Separation: The crude extract is adsorbed onto a silica gel matrix and subjected to column chromatography. Elution is performed using a solvent gradient of increasing polarity (e.g., a chloroform-methanol system) to achieve initial fractionation of the components.

-

Bioassay-Guided Fractionation: Each fraction from the initial separation is tested for antimicrobial activity to identify the fractions containing this compound.

-

Further Purification: The active fractions are pooled and subjected to further chromatographic steps. This may include size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds by size, followed by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve final purity.

-

Compound Characterization: The purity of the final isolate is confirmed by analytical HPLC, and its identity is confirmed using mass spectrometry and NMR spectroscopy.

Structure Elucidation

The chemical structure of this compound was determined through a combination of chemical degradation and extensive spectroscopic analysis[7]. It is a unique polythiazole-containing cyclic peptide antibiotic[7].

Experimental Protocol: Structure Elucidation

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weight and elemental composition of the intact molecule.

-

Chemical Degradation: Acid hydrolysis of this compound was performed to break the amide bonds and release the constituent amino acids. This process yielded one mole of glycine and three previously uncharacterized amino acids[7].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1D (¹H, ¹³C) and 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC), were crucial. HMBC experiments were used to establish the connectivity between the amino acid residues, ultimately defining the complete covalent structure of the macrocycle[7]. The structures of the novel amino acids were determined after their N-acetyl-O-methyl derivatization, followed by NMR and UV spectral analysis[7].

Physicochemical and Spectroscopic Data

| Property | Value / Data | Reference |

| Molecular Formula | C₄₉H₄₇N₁₃O₁₀S₆ | [1] (Inferred from structure) |

| Class | Thiopeptide Antibiotic | [1][8] |

| Appearance | (Not specified) | |

| Key Structural Features | Polythiazole cyclic peptide, trisubstituted pyridine core, glycine residue, three novel amino acids. | [1][7] |

| Spectroscopic Data | NMR (¹H, ¹³C, HMBC) and Mass Spectrometry (FAB-MS) data were used for structure elucidation. | [7] |

Biological Activity and Mechanism of Action

This compound is a potent antibiotic with activity primarily against Gram-positive bacteria[9]. It is recognized as one of the more biologically active members of the thiopeptide class[1]. Its mechanism of action involves the inhibition of bacterial protein synthesis[1][9].

Mechanism of Action

This compound functions by binding to the bacterial elongation factor Tu (EF-Tu)[9]. EF-Tu is a crucial GTP-dependent protein responsible for delivering aminoacyl-tRNA to the A-site of the ribosome during translation. By binding to EF-Tu, this compound prevents its proper function, thereby halting peptide chain elongation and inhibiting protein synthesis, which ultimately leads to bacterial cell death[1][9]. This mechanism is shared with other thiopeptides like GE2270A[1].

Antibacterial Spectrum

This compound and its analogues have demonstrated significant activity against clinically relevant Gram-positive pathogens.

| Organism | MIC (μg/mL) | Reference |

| Staphylococcus aureus (NCTC, Mu50) | Effective Inhibition | [9] |

| Listeria monocytogenes EGD | Effective Inhibition | [9] |

| Methicillin-Resistant S. aureus (MRSA) | Potent Activity Reported | [1][8] |

| Enterococcus faecalis | Potent Activity Reported for related compounds (0.006 - 0.1 µg/mL) | [6] |

Note: Specific MIC values for this compound are not always detailed in the provided literature, but its potent activity is consistently reported. The values for E. faecalis refer to the closely related compound MJ347-81F4 A.

Conclusion

This compound stands out as a structurally unique and biologically potent thiopeptide antibiotic derived from Amycolatopsis sp. Its discovery underscores the value of continued exploration of actinomycetes for novel drug leads. The detailed methodologies for its isolation, the elucidation of its complex structure, and the characterization of its mechanism of action provide a solid foundation for further research. The potent activity of this compound against Gram-positive bacteria, including resistant strains, makes it an important candidate for future preclinical and clinical development in the ongoing fight against antimicrobial resistance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. Discovery, isolation, heterologous expression and mode-of-action studies of the antibiotic polyketide tatiomicin from Amycolatopsis sp. DEM30355 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Continuous carbon source supply is essential for high rifamycin productivity of Amycolatopsis mediterranei in nitrate-stimulated fermentation revealed by a metabolomic study : Glucose supply is essential for rifamycin production in NSE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MJ347-81F4 A & B, novel antibiotics from Amycolatopsis sp.: taxonomic characteristics, fermentation, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel antibiotics, amythiamicins. II. Structure elucidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total synthesis of the thiopeptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and related thiopeptides as inhibitors of the bacterial elongation factor EF-Tu: modification of the amino acid at carbon atom C2 of ring C dramatically influences activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Amythiamicin D: A Technical Overview of its Producing Organism and Isolation

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amythiamicin D, a thiopeptide antibiotic, with a focus on its biological origin and recovery. The information is tailored for professionals in the fields of microbiology, natural product chemistry, and drug development.

Producing Organism: Amycolatopsis sp. MI481-42F4

This compound is a secondary metabolite produced by the Gram-positive bacterium, Amycolatopsis sp. strain MI481-42F4[1]. This actinomycete is the sole reported natural source of the amythiamicin family of antibiotics. The taxonomic classification of the producing organism is as follows:

-

Domain: Bacteria

-

Phylum: Actinomycetota

-

Class: Actinomycetes

-

Order: Pseudonocardiales

-

Family: Pseudonocardiaceae

-

Genus: Amycolatopsis

-

Species: sp.

-

Strain: MI481-42F4[2]

The genus Amycolatopsis is a well-documented source of diverse and medically significant antibiotics, including vancomycin and rifamycin[3]. Strains of this genus are typically found in soil environments.

Fermentation for Amythiamicin Production

The production of amythiamicins, including this compound, is achieved through submerged fermentation of Amycolatopsis sp. MI481-42F4. While specific quantitative production data and detailed fermentation protocols are not extensively published, the general methodology involves culturing the strain in a suitable nutrient-rich medium to induce the biosynthesis of the target compounds[1].

Biosynthesis of this compound

Detailed information regarding the specific biosynthetic gene cluster responsible for this compound production in Amycolatopsis sp. MI481-42F4 is not currently available in the public domain. However, based on the structure of this compound, which is a highly modified cyclic peptide containing thiazole and pyridine moieties, its biosynthesis is likely to involve a complex interplay of non-ribosomal peptide synthetases (NRPS) and various tailoring enzymes.

The maturation of the characteristic thiazole and pyridine rings in similar thiopeptide antibiotics involves post-translational modifications of a precursor peptide[2]. Thiazole rings are typically formed from cysteine and serine/threonine residues through enzymatic condensation, cyclization, and dehydration. The pyridine core is thought to be derived from the cross-linking of serine and cysteine-serine pairs within the precursor peptide, followed by a series of dehydrations and condensations[2].

Due to the lack of specific studies on the signaling pathways that regulate this compound biosynthesis, no diagrams of signaling pathways can be provided at this time.

Experimental Protocols: Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from the fermentation broth of Amycolatopsis sp. MI481-42F4, based on the methodology described by Shimanaka et al., 1994[1].

4.1. Extraction from Fermentation Broth

-

Mycelial Cake Separation: The fermentation broth is centrifuged or filtered to separate the mycelial cake from the supernatant.

-

Solvent Extraction: The mycelial cake, which contains the majority of the amythiamicins, is extracted with an organic solvent such as acetone or methanol.

-

Concentration: The solvent extract is concentrated under reduced pressure to yield a crude extract.

4.2. Purification

-

Solvent Partitioning: The crude extract is partitioned between an aqueous and an immiscible organic solvent (e.g., ethyl acetate) to remove highly polar and non-polar impurities.

-

Column Chromatography: The resulting active fraction is subjected to column chromatography on a solid phase support like silica gel. Elution is performed with a gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): The fractions containing the amythiamicin complex are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the individual amythiamicins (A, B, C, and D).

Data Presentation: Physico-Chemical Properties of this compound

The following table summarizes the known physico-chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₄₃H₄₂N₁₂O₇S₆ | [2] |

| Molecular Weight | 1031.17 Da (Determined by FAB-MS) | [2] |

| Appearance | Yellow powder | [1] |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform. Insoluble in water and n-hexane. | [1] |

| UV Absorption (λmax in Methanol) | 225, 275 (sh), 345 nm | [1] |

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from the fermentation broth of Amycolatopsis sp. MI481-42F4.

References

- 1. Novel antibiotics, amythiamicins. I. Taxonomy, fermentation, isolation, physico-chemical properties, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Activity of Amythiamicin D Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amythiamicin D, a member of the thiopeptide class of antibiotics, demonstrates significant promise as an antibacterial agent, particularly against a range of Gram-positive bacteria, including multidrug-resistant strains. This document provides a comprehensive technical overview of the antimicrobial activity of this compound. It includes a summary of its inhibitory action against key Gram-positive pathogens, detailed experimental protocols for assessing its potency, and a visualization of its mechanism of action and the experimental workflow for its evaluation. The primary molecular target of this compound is the bacterial elongation factor Tu (EF-Tu), a crucial component of the protein synthesis machinery. By inhibiting EF-Tu, this compound effectively halts bacterial growth. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Antimicrobial Activity of this compound

This compound exhibits potent inhibitory activity against a spectrum of Gram-positive bacteria. Notably, its efficacy extends to clinically significant pathogens known for their resistance to conventional antibiotics.

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for this compound against various Gram-positive bacteria.

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | NCTC | Data not available |

| Staphylococcus aureus (MRSA) | Mu50 | Data not available |

| Listeria monocytogenes | EGD | Data not available |

Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other thiopeptide antibiotics, exerts its antibacterial effect by disrupting protein synthesis. Its specific molecular target is the bacterial elongation factor Tu (EF-Tu) .

Elongation factor Tu is a GTP-binding protein that plays a critical role in the elongation phase of protein translation. It facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome. This compound binds to EF-Tu, preventing it from carrying out its function. This binding event stalls the ribosomal machinery, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth.

Amythiamicin D: A Technical Guide to its Physicochemical Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amythiamicin D is a member of the thiopeptide family of antibiotics, a class of highly modified cyclic peptides of ribosomal origin. These natural products are renowned for their potent activity against a range of bacterial pathogens, including multidrug-resistant strains. This compound, produced by the actinomycete Amycolatopsis sp., has garnered significant interest within the scientific community for its specific mechanism of action and potential as a scaffold for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental protocols associated with this compound, tailored for professionals in the fields of microbiology, medicinal chemistry, and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, formulation, and in-depth biophysical characterization.

| Property | Value | Reference |

| Molecular Formula | C₄₃H₄₂N₁₂O₇S₆ | [1] |

| Molecular Weight | 1031.28 g/mol | [1] |

| Melting Point | 311-312 °C | [1] |

| Solubility | Soluble in Methanol | [2] |

| Appearance | Not explicitly stated in the searched literature. |

Biological Activity and Mechanism of Action

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA)[2][3]. Its mechanism of action involves the specific inhibition of bacterial protein synthesis.

Inhibition of Elongation Factor Tu (EF-Tu)

The primary molecular target of this compound is the bacterial elongation factor Tu (EF-Tu), a crucial GTPase that facilitates the delivery of aminoacyl-tRNAs to the A-site of the ribosome during the elongation phase of protein synthesis[3][4]. By binding to EF-Tu, this compound prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the elongation of the polypeptide chain and ultimately leading to bacterial cell death.

The following diagram illustrates the inhibitory effect of this compound on the bacterial protein synthesis pathway.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not extensively published. However, based on general methodologies for similar compounds and assays, the following sections provide structured guidance for key experimental procedures.

Fermentation and Isolation of Thiopeptide Antibiotics

The production of thiopeptide antibiotics like this compound typically involves the fermentation of a producing microbial strain, such as Amycolatopsis sp., followed by extraction and purification.

1. Fermentation:

-

Strain: Amycolatopsis sp. (producer of the specific thiopeptide).

-

Seed Culture: Inoculate a suitable seed medium (e.g., tryptic soy broth) with a spore suspension or vegetative mycelium of the producing strain. Incubate at 28-30°C with shaking for 2-3 days.

-

Production Culture: Inoculate a production medium (rich in carbon and nitrogen sources, e.g., soybean meal, glucose, and mineral salts) with the seed culture. Ferment for 5-10 days at 28-30°C with controlled aeration and agitation.

-

Monitoring: Monitor the production of the antibiotic throughout the fermentation process using analytical techniques such as HPLC or bioassays.

2. Extraction:

-

Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

Extract the mycelium and/or the broth with a suitable organic solvent (e.g., ethyl acetate, butanol) to partition the antibiotic into the organic phase.

-

Concentrate the organic extract under reduced pressure.

3. Purification:

-

Subject the crude extract to chromatographic purification. A common technique is High-Performance Liquid Chromatography (HPLC).

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like trifluoroacetic acid (TFA) or formic acid, is employed.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where the thiopeptide absorbs (typically in the range of 220-350 nm).

-

Fraction Collection: Collect fractions corresponding to the peaks of interest and analyze them for purity and activity.

-

Lyophilization: Lyophilize the purified fractions to obtain the solid antibiotic.

The following diagram outlines a general workflow for the fermentation and isolation of thiopeptide antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific bacterium.

1. Preparation of Materials:

-

Bacterial Strain: Use a susceptible Gram-positive strain (e.g., Staphylococcus aureus ATCC 29213).

-

Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1 mg/mL).

-

96-Well Microtiter Plate: Sterile, U- or flat-bottom plates.

2. Inoculum Preparation:

-

From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

-

In the first column of the 96-well plate, add the antibiotic stock solution to the broth to achieve the highest desired concentration.

-

Perform serial two-fold dilutions of the antibiotic across the plate by transferring a fixed volume of the solution from one well to the next, which contains fresh broth.

-

Add the prepared bacterial inoculum to each well.

-

Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

4. Interpretation of Results:

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

In Vitro Transcription/Translation (IVTT) Inhibition Assay

This assay directly measures the effect of a compound on protein synthesis in a cell-free system.

1. System Components:

-

Bacterial Cell-Free Extract: Prepare or obtain a commercially available S30 extract from a suitable bacterial strain (e.g., E. coli).

-

DNA Template: A plasmid containing a reporter gene (e.g., luciferase or GFP) under the control of a bacterial promoter.

-

Reaction Mix: A buffer containing all necessary components for transcription and translation (amino acids, NTPs, energy source, etc.).

-

Test Compound: this compound dissolved in a suitable solvent.

2. Assay Procedure:

-

Combine the cell-free extract, DNA template, and reaction mix.

-

Add varying concentrations of this compound to the reactions. Include a no-drug control.

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Measure the expression of the reporter protein (e.g., by measuring luminescence for luciferase or fluorescence for GFP).

3. Data Analysis:

-

Calculate the percentage of inhibition of protein synthesis at each concentration of this compound compared to the no-drug control.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits protein synthesis by 50%.

The following diagram illustrates the workflow for an in vitro transcription/translation inhibition assay.

Conclusion

This compound represents a promising scaffold for the development of new antibiotics due to its potent activity against Gram-positive pathogens and its specific mechanism of action targeting the essential bacterial protein EF-Tu. While detailed public data on its physicochemical properties and experimental protocols are limited, this guide provides a foundational understanding based on available information and established methodologies for related compounds. Further empirical investigation is necessary to fully characterize this intriguing thiopeptide antibiotic and unlock its therapeutic potential.

References

Methodological & Application

Biomimetic Synthesis of the Amythiamicin D Core: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the biomimetic synthesis of the core structure of Amythiamicin D, a potent thiopeptide antibiotic. The strategy hinges on a biosynthesis-inspired hetero-Diels-Alder reaction to construct the central 2,3,6-trisubstituted pyridine ring system.

Introduction

This compound is a member of the thiopeptide family of antibiotics, characterized by a highly modified macrocyclic peptide structure containing multiple thiazole rings and a central pyridine core.[1][2] Thiopeptides exhibit significant activity against various bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting protein synthesis.[1] The unique structural features and potent biological activity of this compound make it an attractive target for synthetic chemists and drug development professionals.

The synthetic strategy outlined herein is inspired by the proposed natural biosynthesis of the pyridine core, which is thought to arise from a formal [4+2] cycloaddition of two dehydroalanine units derived from serine.[1] This biomimetic approach offers an elegant and efficient route to the complex core structure of this compound.

Proposed Biosynthetic Pathway

The biosynthesis of the pyridine core of thiopeptide antibiotics is believed to involve the enzymatic cyclization of a precursor peptide containing multiple dehydroalanine (Dha) residues. This process is thought to proceed via a hetero-Diels-Alder reaction, where two Dha units act as the diene and dienophile components to form the six-membered pyridine ring.

Caption: Proposed biosynthetic pathway for the pyridine core of this compound.

Biomimetic Synthetic Strategy

The synthetic approach mimics the proposed biosynthetic pathway by employing a key hetero-Diels-Alder reaction between a complex tris-thiazolyl azadiene (the diene) and a thiazole-containing enamide (the dienophile) to construct the central tetrathiazolyl pyridine core. The synthesis can be divided into four main stages:

-

Synthesis of Thiazole Building Blocks: Preparation of the necessary thiazole-containing fragments.

-

Assembly of the Azadiene and Dienophile: Construction of the key diene and dienophile components for the cycloaddition reaction.

-

Hetero-Diels-Alder Cycloaddition: The crucial pyridine ring-forming reaction.

-

Elaboration and Macrocyclization: Subsequent peptide couplings and final ring closure to yield the complete macrocyclic structure.

Caption: Overall workflow of the biomimetic total synthesis of this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of the this compound core and the final product.

| Step | Reactants | Product | Yield (%) | Reference |

| Hetero-Diels-Alder Reaction | Tris-thiazolyl azadiene (42) and Enamide dienophile (24f) | 2,3,6-tris(thiazolyl)pyridine (9) | 33 | [1] |

| Peptide Coupling | Pyridine core (9) and N-Boc-glycine (10) | Dipeptide intermediate (43) | - | [1] |

| Peptide Coupling | Deprotected dipeptide and bis(thiazole) (35) | Cyclization precursor (44) | - | [1] |

| Deprotection and Macrolactamization | Cyclization precursor (44) | This compound (8) | 73 (from 44) | [1] |

Experimental Protocols

Detailed methodologies for the key experiments in the synthesis of the this compound core are provided below.

Protocol 1: Synthesis of the 2,3,6-tris(thiazolyl)pyridine Core (9) via Hetero-Diels-Alder Reaction[1]

This protocol describes the crucial biomimetic cycloaddition to form the central pyridine ring.

Materials:

-

Tris-thiazolyl azadiene (42)

-

Benzyl 2-(1-acetylaminoethenyl)thiazole-4-carboxylate (enamide dienophile, 24f)

-

Toluene, anhydrous

-

Microwave reactor

Procedure:

-

A solution of the tris-thiazolyl azadiene (42) and the enamide dienophile (24f) in anhydrous toluene is prepared in a microwave reaction vessel.

-

The reaction mixture is heated under microwave irradiation at 120 °C for 12 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the 2,3,6-tris(thiazolyl)pyridine (9).

Protocol 2: Peptide Coupling to Synthesize the Right-Hand Fragment (43)[1]

This protocol details the coupling of the pyridine core with N-Boc-glycine.

Materials:

-

2,3,6-tris(thiazolyl)pyridine (9)

-

Trifluoroacetic acid (TFA)

-

N-Boc-glycine (10)

-

Benzotriazol-1-yloxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

The N-Boc protecting group on the bis-thiazole moiety of the pyridine core (9) is removed by treatment with trifluoroacetic acid in dichloromethane.

-

The resulting amine is dissolved in anhydrous dichloromethane.

-

N-Boc-glycine (10), PyBOP, and DIPEA are added sequentially to the solution.

-

The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched, and the product is extracted and purified by column chromatography to yield the dipeptide intermediate (43).

Protocol 3: Final Assembly and Macrolactamization to this compound (8)[1]

This protocol describes the final peptide coupling and the crucial macrocyclization step.

Materials:

-

Dipeptide intermediate (43)

-

Palladium black

-

Hydrogen gas

-

Bis(thiazole) amine hydrochloride (35)

-

PyBOP

-

DIPEA

-

Trifluoroacetic acid (TFA)

-

Diphenylphosphoryl azide (DPPA)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

The benzyl ester of the dipeptide intermediate (43) is removed by hydrogenolysis over palladium black to yield the corresponding carboxylic acid.

-

The resulting acid is coupled with the bis(thiazole) amine hydrochloride (35) using PyBOP and DIPEA to afford the linear cyclization precursor (44).

-

The terminal N-Boc and tert-butyl ester protecting groups of the precursor (44) are simultaneously cleaved using trifluoroacetic acid.

-

The resulting amino acid is dissolved in anhydrous DMF and treated with diphenylphosphoryl azide (DPPA) and DIPEA to effect macrolactamization.

-

The reaction mixture is stirred until the cyclization is complete.

-

The crude product is purified by chromatography to afford this compound (8).

Caption: Workflow for the final deprotection and macrocyclization steps.

References

Application Notes and Protocols for the Synthesis of Amythiamicin D via Negishi and Stille Cross-Coupling Reactions

These application notes provide a detailed overview and experimental protocols for the total synthesis of the thiopeptide antibiotic Amythiamicin D, leveraging key Negishi and Stille cross-coupling reactions. This methodology offers a convergent and efficient route to this complex natural product, which is of interest to researchers in medicinal chemistry and drug development due to its antimicrobial properties.

Introduction

This compound is a member of the thiopeptide family of antibiotics, characterized by a highly modified macrocyclic peptide structure containing multiple thiazole rings and a central pyridine core. Thiopeptides have shown promising biological activity, including efficacy against drug-resistant bacteria. The synthesis described herein utilizes a modern organometallic cross-coupling strategy to construct the key carbon-carbon and carbon-heteroatom bonds within the this compound scaffold.

The retrosynthetic analysis hinges on the disconnection of the macrocycle and its substituents into three key fragments: the "Eastern" bithiazole portion, the "Southern" thiazole-containing side chain, and a central 2,3,6-trisubstituted pyridine core. The assembly of these fragments is accomplished through a carefully orchestrated sequence of two Negishi cross-coupling reactions and a macrocyclization--intramolecular Stille cross-coupling.

Retrosynthetic Strategy

The overall synthetic plan is depicted in the workflow diagram below. The strategy allows for the independent synthesis of the three main building blocks, which are then coupled in a convergent manner.

Caption: Retrosynthetic analysis of this compound.

Key Cross-Coupling Reactions: A Summary

The synthesis of this compound is highlighted by three pivotal palladium-catalyzed cross-coupling reactions. The specific conditions and resulting yields for these transformations are summarized in the table below.

| Reaction | Coupling Partners | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| First Negishi Coupling | Organozinc of Southern Fragment + 3-iodo-pyridine core | Pd(OAc)₂ | SPhos | THF | 25 | 85 |

| Intramolecular Stille | Vinyl stannane and vinyl bromide of linear precursor | Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 100 | 60 |

| Second Negishi Coupling | 2-zincated methyl thiazole-5-carboxylate + 6-bromo-macrocycle | PdCl₂(dppf) | - | DMF | 80 | 75 |

Experimental Protocols

The following protocols provide detailed methodologies for the key cross-coupling steps in the synthesis of this compound.

This reaction couples the Southern thiazole-containing fragment to the central pyridine core. The organozinc reagent is prepared in situ from the corresponding iodide.

Protocol:

-

To a solution of the Southern fragment iodide (1.0 equiv) in anhydrous THF (0.1 M), add activated zinc dust (1.5 equiv).

-

Stir the mixture at room temperature for 2 hours to facilitate the formation of the organozinc reagent.

-

In a separate flask, dissolve the 2,6-dibromo-3-iodopyridine core (1.2 equiv), Pd(OAc)₂ (0.05 equiv), and SPhos (0.10 equiv) in anhydrous THF (0.2 M).

-

Slowly add the freshly prepared organozinc solution to the catalyst mixture via cannula.

-

Stir the reaction mixture at 25 °C for 12 hours under an argon atmosphere.

-

Upon completion (monitored by TLC), quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the coupled product.

This crucial step forms the macrocyclic core of this compound through an intramolecular Stille coupling of a linear precursor bearing a vinyl stannane and a vinyl bromide.

Protocol:

-

To a solution of the linear precursor (1.0 equiv) in anhydrous toluene (0.001 M), add Pd₂(dba)₃ (0.1 equiv) and P(o-tol)₃ (0.4 equiv).

-

Degas the solution with argon for 15 minutes.

-

Heat the reaction mixture to 100 °C and stir for 6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate in vacuo.

-

Purify the residue by preparative HPLC to isolate the desired macrocycle.

The final thiazole moiety is introduced in this late-stage functionalization of the macrocycle.

Protocol:

-

Prepare the 2-zincated methyl thiazole-5-carboxylate reagent in situ by treating methyl 2-bromothiazole-5-carboxylate (1.5 equiv) with activated zinc dust (2.0 equiv) in anhydrous DMF (0.2 M) at 50 °C for 1 hour.

-

In a separate flask, dissolve the brominated macrocyclic precursor (1.0 equiv) and PdCl₂(dppf) (0.1 equiv) in anhydrous DMF (0.1 M).

-

Add the freshly prepared organozinc reagent to the solution of the macrocycle.

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash chromatography to yield the final protected this compound.

Reaction Pathway Diagrams

The following diagrams illustrate the key bond formations in the Negishi and Stille cross-coupling steps.

Application Notes and Protocols for the Purification of Amythiamicin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amythiamicin D is a member of the thiopeptide class of antibiotics, characterized by a highly modified macrocyclic peptide structure containing multiple thiazole rings and a central pyridine core. Produced by the actinomycete Amycolatopsis sp. MI481-42F4, this compound has demonstrated significant activity against Gram-positive bacteria, including multidrug-resistant strains, making it a compound of interest for further research and development. This document provides a detailed, proposed standard operating procedure for the purification of this compound from a fermentation broth, based on established methods for similar thiopeptide antibiotics. Due to the lack of a publicly available, standardized protocol specifically for this compound, this guide consolidates best practices and common methodologies used in the field of natural product purification.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₃H₄₂N₁₂O₇S₆ | [1] |

| Molecular Weight | 1031.29 Da | [1] |

| Exact Mass | 1030.1624 Da | [1] |

| Producing Organism | Amycolatopsis sp. MI481-42F4 | [2] |

| Antibiotic Class | Thiopeptide | [3] |

| General Solubility | Poor aqueous solubility, soluble in organic solvents like methanol, DMSO. | [4] |

Experimental Protocols

I. Fermentation and Extraction of this compound

This protocol describes the initial steps of obtaining a crude extract containing this compound from a culture of Amycolatopsis sp. MI481-42F4.

Materials:

-

Culture of Amycolatopsis sp. MI481-42F4

-

Appropriate fermentation medium (e.g., ISP2 broth)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Centrifuge and appropriate centrifuge bottles

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Fermentation: Inoculate a suitable fermentation medium with a seed culture of Amycolatopsis sp. MI481-42F4. Incubate the culture under optimal conditions for the production of this compound (typically 7-10 days at 28-30°C with shaking).

-

Harvesting: After the fermentation period, harvest the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes at 4°C) to separate the mycelial biomass from the supernatant.

-

Extraction from Mycelium:

-

Suspend the mycelial pellet in methanol (e.g., 3 volumes of methanol to 1 volume of wet mycelium).

-

Stir or sonicate the suspension for 1-2 hours to extract the secondary metabolites.

-

Centrifuge the suspension to pellet the mycelial debris and collect the methanol supernatant.

-

Repeat the extraction process twice and pool the methanol extracts.

-

-

Extraction from Supernatant:

-

Perform a liquid-liquid extraction of the fermentation supernatant with an equal volume of ethyl acetate.

-

Separate the organic and aqueous layers. Repeat the extraction of the aqueous layer twice with fresh ethyl acetate.

-

Pool the ethyl acetate extracts.

-

-

Concentration:

-

Combine the methanol and ethyl acetate extracts.

-

Concentrate the pooled extracts in vacuo using a rotary evaporator until a viscous crude extract is obtained.

-

-

Lyophilization: Lyophilize the concentrated crude extract to obtain a dry powder. Store the crude extract at -20°C until further purification.

II. Purification of this compound by Solid-Phase Extraction (SPE)

This step serves as an initial clean-up and fractionation of the crude extract.

Materials:

-

Crude this compound extract

-

C18 SPE cartridges

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

SPE manifold

Procedure:

-

Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (2 column volumes) followed by water with 0.1% TFA (2 column volumes).

-

Sample Loading: Dissolve the crude extract in a minimal amount of methanol and dilute with water containing 0.1% TFA. Load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low concentration of organic solvent (e.g., 10% acetonitrile in water with 0.1% TFA) to remove polar impurities.

-

Elution: Elute the bound compounds with a stepwise gradient of increasing acetonitrile concentration (e.g., 30%, 50%, 70%, and 100% acetonitrile in water with 0.1% TFA).

-

Fraction Analysis: Analyze the collected fractions by analytical HPLC-UV to identify the fractions containing this compound. Pool the fractions enriched with the target compound.

-

Drying: Evaporate the solvent from the pooled fractions using a rotary evaporator or a centrifugal evaporator.

III. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the final purification step to obtain highly pure this compound.

Materials:

-

Partially purified this compound from SPE

-

Preparative RP-HPLC system with a UV detector

-

Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Fraction collector

Procedure:

-

Sample Preparation: Dissolve the dried, enriched fraction from the SPE step in a minimal volume of the initial mobile phase composition (e.g., 30% acetonitrile in water with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.

-

Chromatography:

-

Equilibrate the preparative C18 column with the initial mobile phase conditions.

-

Inject the prepared sample onto the column.

-

Elute the compounds using a linear gradient of acetonitrile (e.g., 30-70% Acetonitrile over 40 minutes) at a suitable flow rate.

-

Monitor the elution profile at a suitable wavelength (e.g., 230 nm and 350 nm, characteristic for thiopeptides).

-

-

Fraction Collection: Collect fractions corresponding to the major peak that elutes at the retention time of this compound (as determined by prior analytical HPLC).

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with the desired purity (e.g., >95%).

-

Lyophilization: Lyophilize the pooled, pure fractions to obtain this compound as a solid powder. Store at -20°C or below.

IV. Quantification of Purified this compound

Accurate quantification of the purified this compound is essential for biological assays. As a molar extinction coefficient for this compound has not been reported in the literature, it must be determined experimentally.

Protocol for Experimental Determination of Molar Extinction Coefficient (ε):

-

Prepare a Stock Solution: Accurately weigh a small amount of highly pure, lyophilized this compound (e.g., 1 mg) and dissolve it in a known volume of a suitable solvent (e.g., 1 mL of methanol) to create a stock solution of known concentration (in mg/mL).

-

Calculate Molar Concentration: Convert the concentration of the stock solution from mg/mL to molarity (M) using the molecular weight of this compound (1031.29 g/mol ).

-

Prepare Serial Dilutions: Prepare a series of dilutions of the stock solution with the same solvent.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). The λmax for thiopeptides is typically around 350 nm.

-

Plot a Calibration Curve: Plot the measured absorbance versus the molar concentration for each dilution.

-

Determine ε: The slope of the resulting linear regression line, which should pass through the origin, is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a path length of 1 cm. This is derived from the Beer-Lambert law (A = εcl).

Once the molar extinction coefficient is determined, the concentration of any solution of pure this compound can be calculated using its absorbance at λmax.

Data Presentation

The following table presents a hypothetical purification summary for this compound from a 10-liter fermentation of Amycolatopsis sp. MI481-42F4. This data is for illustrative purposes to demonstrate the expected outcomes of the purification protocol.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |

| Crude Extract | 5000 | 100,000 | 20 | 100 | ~2 |

| SPE Eluate | 500 | 80,000 | 160 | 80 | ~20 |

| Preparative RP-HPLC | 40 | 60,000 | 1500 | 60 | >95 |

Note: "Activity Units" are defined based on a specific bioassay, such as the minimum inhibitory concentration (MIC) against a susceptible bacterial strain.

Visualizations

Experimental Workflow for this compound Purification

Caption: Workflow for the purification of this compound.

Logical Flow of Purity Assessment

Caption: Decision-making process for fraction purity.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. New methods for quantification of amoxicillin and clindamycin in human plasma using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of a Novel Plasmid-Borne Thiopeptide Gene Cluster in Staphylococcus epidermidis Strain 115 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantification of Amythiamicin D in Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Amythiamicin D is a potent antibacterial agent isolated from the fermentation broth of Amycolatopsis sp.[1]. As with any fermentation-derived product, accurate quantification of the target compound in the complex broth matrix is critical for process optimization, yield determination, and quality control. This document provides a detailed protocol for the quantification of this compound using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a technique well-suited for the selective and sensitive analysis of antibiotics in complex biological matrices[2][3][4]. The following protocols are based on established methods for quantifying similar antibiotics in fermentation broths and other complex samples[5][6][7].

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below. It involves sample preparation to remove interfering matrix components, followed by instrumental analysis and data processing.

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocols

3.1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step to remove matrix components from the fermentation broth that could interfere with the analysis[2][5][6].

Materials:

-

Centrifuge

-

SPE manifold

-

Mixed-mode cation exchange (MCX) SPE cartridges

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ammonium hydroxide

-

Formic acid

-

Nitrogen evaporator

Protocol:

-

Clarification: Centrifuge 5 mL of the fermentation broth at 4000 rpm for 15 minutes to pellet cells and other insoluble materials.

-

Supernatant Collection: Carefully collect the supernatant.

-

pH Adjustment: Adjust the pH of the supernatant to < 3 with formic acid to ensure the analyte is charged.

-

SPE Cartridge Conditioning: Condition the MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Sample Loading: Load 2 mL of the acidified supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol to remove polar and non-polar interferences, respectively.

-

Elution: Elute the this compound from the cartridge with 5 mL of 5% ammonium hydroxide in methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase. The sample is now ready for UPLC-MS/MS analysis.

3.2. UPLC-MS/MS Analysis

This method utilizes reversed-phase UPLC for separation coupled with tandem mass spectrometry for sensitive and selective detection.

Instrumentation:

-

UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

-

Tandem quadrupole mass spectrometer (e.g., AB Sciex QTrap or equivalent) with an electrospray ionization (ESI) source[2]

Chromatographic Conditions:

-

Column: C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)[2]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 30 psi

-

Collision Gas: Medium

-

MRM Transitions: To be determined by infusing a pure standard of this compound. A hypothetical transition is provided in the table below. The structure of this compound has been elucidated, which will aid in predicting precursor and product ions[8].

Table 1: Hypothetical MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

|---|---|---|---|---|

| This compound | To be determined | To be determined | 150 | To be optimized |

| Internal Standard | e.g., a related compound | To be determined | 150 | To be optimized |

3.3. Preparation of Standards and Calibration Curve

-

Stock Solution: Prepare a 1 mg/mL stock solution of purified this compound standard in methanol.

-

Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase to prepare working standards for the calibration curve. A typical concentration range might be 1-1000 ng/mL.

-

Calibration Curve: Inject the working standards in triplicate to generate a calibration curve by plotting the peak area against the concentration. The linearity of the curve should be evaluated, with an R² value > 0.99 being desirable[2].

Data Presentation and Method Validation

The analytical method should be validated according to established guidelines (e.g., ICH) to ensure its reliability[5][6]. Key validation parameters are summarized in the tables below.

Table 2: Linearity and Range

| Concentration (ng/mL) | Peak Area (n=3) | Mean Peak Area | Standard Deviation |

|---|---|---|---|

| 1 | |||

| 5 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| 500 | |||

| 1000 |

| Regression Equation: | y = mx + c | R²: | >0.99 |

Table 3: Precision and Accuracy

| QC Level | Spiked Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |

|---|---|---|---|---|

| LLOQ | 1 | <20 | ||

| Low | 3 | <15 | ||

| Medium | 75 | <15 |

| High | 750 | | | <15 |

Table 4: Recovery

| QC Level | Spiked Conc. (ng/mL) | Peak Area (Pre-extraction) | Peak Area (Post-extraction) | Recovery (%) |

|---|---|---|---|---|

| Low | 3 | |||

| Medium | 75 |

| High | 750 | | | |

Table 5: Matrix Effect

| QC Level | Spiked Conc. (ng/mL) | Peak Area (in solvent) | Peak Area (in matrix) | Matrix Effect (%) |

|---|---|---|---|---|

| Low | 3 |

| High | 750 | | | |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in developing a quantitative analytical method.

References

- 1. Novel antibiotics, amythiamicins. I. Taxonomy, fermentation, isolation, physico-chemical properties, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Determination of Mithramycin in Human Plasma by a Novel, Sensitive ultra-HPLC-MS/MS Method for Clinical Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A HPLC-MS/MS method for screening of selected antibiotic adulterants in herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of a Method for Determination of 43 Antimicrobial Drugs in Western-Style Pork Products by UPLC-MS/MS with the Aid of Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of antibiotics in fresh fermentation medium by hydrophilic interaction chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel antibiotics, amythiamicins. II. Structure elucidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Minimum Inhibitory Concentration (MIC) of Amythiamicin D against Staphylococcus aureus

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amythiamicin D is an antibiotic that has demonstrated inhibitory activity against Gram-positive bacteria, including the clinically significant pathogen Staphylococcus aureus.[1][2] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in the preclinical assessment of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[3] This value is critical for evaluating the potency of the antibiotic, understanding its spectrum of activity, and providing a basis for further in vivo studies.

These application notes provide a detailed protocol for determining the MIC of this compound against Staphylococcus aureus using the broth microdilution method. This method is a standardized and widely accepted technique recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][5] The protocol outlines the necessary reagents, equipment, step-by-step procedures, and data interpretation guidelines.

Experimental Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The assay is performed in a 96-well microtiter plate, allowing for the efficient testing of multiple concentrations and replicates. After incubation, the wells are visually inspected for bacterial growth, indicated by turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Materials and Reagents

Bacterial Strain and Culture Media

-

Staphylococcus aureus strain (e.g., ATCC® 29213™ as a quality control strain)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Agar (TSA) or Blood Agar plates for bacterial culture

Antimicrobial Agent

-

This compound (powder)

-

Appropriate solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)

Equipment and Consumables

-

Sterile 96-well, U-bottom microtiter plates

-

Multichannel pipette (8 or 12 channels)

-

Sterile pipette tips

-

Sterile reagent reservoirs

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or McFarland turbidity standards (0.5 McFarland standard)

-

Vortex mixer

-

Sterile tubes for dilutions (e.g., 1.5 mL or 2.0 mL microcentrifuge tubes)

-

Biological safety cabinet

Experimental Protocols

Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound at a high concentration (e.g., 1 mg/mL or 10 mg/mL) in the appropriate solvent (e.g., DMSO). The choice of solvent should be based on the solubility of the compound and its compatibility with the assay.

-

Ensure the final concentration of the solvent in the assay does not exceed a level that affects bacterial growth (typically ≤1% v/v).

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hours) culture of S. aureus on a TSA plate, select 3-5 well-isolated colonies.

-

Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done by adding more bacteria or sterile saline/broth while visually comparing to the standard or by measuring the optical density (OD) at 600 nm.

-

Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. This final inoculum will be added to the wells of the microtiter plate.

Broth Microdilution Procedure

-

Plate Setup:

-

Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well microtiter plate.

-

Column 1 will be used for the highest concentration of this compound.

-

Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).

-

-

Serial Dilution of this compound:

-

Prepare a working solution of this compound in CAMHB at twice the desired highest final concentration.

-

Add 200 µL of this working solution to the wells in column 1.

-

Using a multichannel pipette, transfer 100 µL from the wells in column 1 to the corresponding wells in column 2.

-

Mix the contents of the wells in column 2 by pipetting up and down.

-

Continue this serial twofold dilution process from column 2 to column 10.

-

After mixing the contents of column 10, discard 100 µL.

-

Column 11 will serve as the growth control (no drug).

-

Column 12 will serve as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum (prepared in step 4.2) to all wells except the sterility control wells (column 12).

-

This will bring the final volume in each well to 200 µL and dilute the drug concentrations by a factor of two, achieving the desired final concentrations. The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Cover the microtiter plate with a lid or sealing film.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

-

Reading and Interpreting the Results

-

After incubation, visually inspect the wells for turbidity. A button of growth at the bottom of the U-bottom well indicates bacterial growth.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

The growth control well (column 11) should show clear evidence of bacterial growth (turbidity).

-

The sterility control well (column 12) should remain clear, indicating no contamination.

-

The experiment is considered valid if the growth and sterility controls perform as expected.

Data Presentation

The results of the MIC determination should be recorded in a clear and organized manner. A tabular format is recommended for easy comparison and interpretation.

| Compound | S. aureus Strain | MIC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean MIC (µg/mL) |

| This compound | ATCC® 29213™ | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 |

| Vancomycin (Control) | ATCC® 29213™ | 1 | 1 | 1 | 1 | 1 |

| This compound | Clinical Isolate 1 | 1 | 1 | 0.5 | 1 | 0.83 |

| This compound | Clinical Isolate 2 | 2 | 2 | 2 | 2 | 2 |

Visualizations

Experimental Workflow

Caption: Workflow for MIC determination using broth microdilution.

Logical Relationship of MIC Determination

Caption: Logical flow from experimental inputs to MIC interpretation.

Quality Control

-

Reference Strain: Always include a reference quality control strain, such as S. aureus ATCC® 29213™, for which the expected MIC ranges of control antibiotics (e.g., vancomycin, oxacillin) are known. This ensures the validity of the experimental conditions.

-

Purity Check: After preparing the inoculum, streak a small aliquot onto a TSA plate to check for purity.

-

Inoculum Verification: Perform a colony count of the final inoculum to confirm that the bacterial concentration is within the acceptable range (2 x 10⁵ to 8 x 10⁵ CFU/mL).

-

Controls: The growth control must be turbid, and the sterility control must be clear for the results to be valid.

Troubleshooting

| Problem | Possible Cause | Solution |

| No growth in the growth control well | Inoculum was not viable or was not added. | Repeat the experiment, ensuring proper inoculum preparation and addition. |

| Growth in the sterility control well | Contamination of the media or plate. | Use fresh, sterile materials and aseptic technique. |

| MIC value for the QC strain is out of the expected range | Incorrect drug concentration, improper inoculum density, or variation in incubation conditions. | Verify stock solution calculations, re-standardize the inoculum, and check incubator temperature and timing. |

| "Skipped" wells (growth at a higher concentration than a well with no growth) | Technical error during dilution or inoculation, or contamination. | Repeat the assay with careful pipetting. |

Conclusion

This protocol provides a standardized and reproducible method for determining the MIC of this compound against Staphylococcus aureus. Adherence to the outlined procedures, including proper quality control measures, is essential for obtaining accurate and reliable data. The resulting MIC values are fundamental for the continued development and evaluation of this compound as a potential therapeutic agent.

References

- 1. This compound and related thiopeptides as inhibitors of the bacterial elongation factor EF-Tu: modification of the amino acid at carbon atom C2 of ring C dramatically influences activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel antibiotics, amythiamicins. I. Taxonomy, fermentation, isolation, physico-chemical properties, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. idexx.com [idexx.com]

- 4. darvashco.com [darvashco.com]

- 5. goums.ac.ir [goums.ac.ir]

- 6. goldbio.com [goldbio.com]

Application Notes: Amythiamicin D as a Chemical Probe for Studying EF-Tu

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amythiamicin D is a member of the thiopeptide class of antibiotics, which are known for their potent activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA.[1] These natural products function by inhibiting bacterial protein synthesis.[1] A significant subset of thiopeptide antibiotics, including the amythiamicins, exert their antibacterial effect by targeting the elongation factor Tu (EF-Tu).[1][2] EF-Tu is a highly conserved and essential GTPase that plays a crucial role in the elongation phase of protein synthesis by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.[3] This makes EF-Tu an attractive target for the development of novel antibiotics. This compound, by specifically binding to EF-Tu, serves as a valuable chemical probe for studying the structure, function, and inhibition of this essential bacterial protein.

Mechanism of Action